molecular formula C13H17NO2 B13032074 Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13032074
M. Wt: 219.28 g/mol
InChI Key: WYCWGJVPNZKJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, or amines.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the aminomethyl group.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific naphthalene ring system, which imparts distinct chemical and physical properties. This structural uniqueness can lead to different reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,14H2,1H3

InChI Key

WYCWGJVPNZKJTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2)CN)C=C1

Origin of Product

United States

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